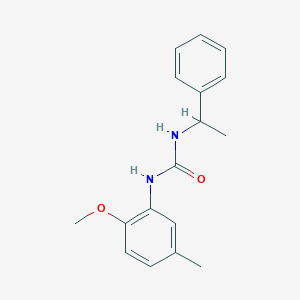![molecular formula C15H15ClN4O3S B5365207 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide, also known as CHMAS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress, which can lead to inflammation and cell damage. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, as well as inhibit tumor growth and proliferation. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, and may have potential therapeutic applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the mechanisms of inflammation and oxidative stress in various disease models. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide. One potential avenue is the development of new drugs and therapies based on its anti-inflammatory and antitumor properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its applications in the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential clinical applications.
Synthesis Methods
2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde and 4-methylbenzenesulfonylhydrazide with acetic anhydride. This reaction results in the formation of this compound, which can be purified using column chromatography and recrystallization techniques.
Scientific Research Applications
2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c1-10-2-8-13(9-3-10)24(22,23)15(14(21)18-17)20-19-12-6-4-11(16)5-7-12/h2-9,19H,17H2,1H3,(H,18,21)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLSRMXKAMNDKF-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=NNC2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5365187.png)
![5-[4-(allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365194.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5365210.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![N-[(2-phenylvinyl)sulfonyl]phenylalanine](/img/structure/B5365227.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylacetamide](/img/structure/B5365235.png)
![4-(aminosulfonyl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]butanamide](/img/structure/B5365239.png)